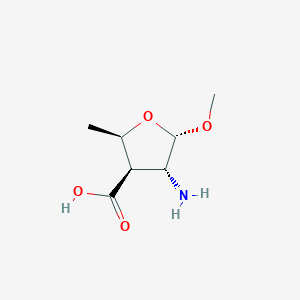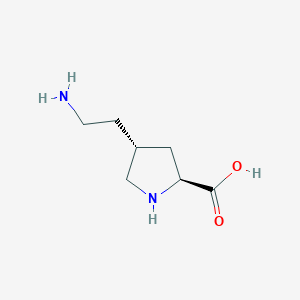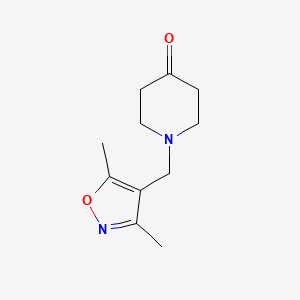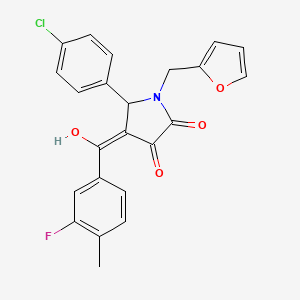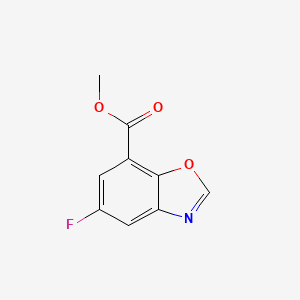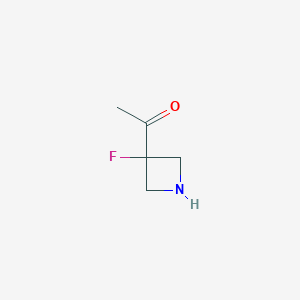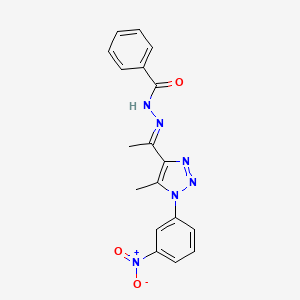
N'-(1-(5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)benzohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This particular compound features a triazole ring substituted with a methyl group and a nitrophenyl group, making it a unique and potentially valuable molecule for scientific research.
Preparation Methods
The synthesis of N’-(1-(5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)benzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Substitution Reactions: The triazole ring is then functionalized with a methyl group and a nitrophenyl group through various substitution reactions.
Condensation Reaction: The final step involves the condensation of the functionalized triazole with benzohydrazide under acidic or basic conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N’-(1-(5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the triazole ring.
Condensation: The compound can undergo further condensation reactions with various aldehydes or ketones to form new derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Due to its triazole core, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activities could lead to its use in the development of new therapeutic agents for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(1-(5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)benzohydrazide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
N’-(1-(5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)benzohydrazide can be compared to other triazole derivatives, such as:
1,2,3-Triazole: A simple triazole ring without additional substituents, used as a core structure in many bioactive compounds.
5-Methyl-1H-1,2,3-triazole: A triazole derivative with a methyl group, similar to the target compound but lacking the nitrophenyl and benzohydrazide groups.
3-Nitrophenyl-1H-1,2,3-triazole: A triazole derivative with a nitrophenyl group, similar to the target compound but lacking the methyl and benzohydrazide groups.
The uniqueness of N’-(1-(5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)benzohydrazide lies in its combination of substituents, which may confer distinct biological and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
624725-37-7 |
|---|---|
Molecular Formula |
C18H16N6O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]benzamide |
InChI |
InChI=1S/C18H16N6O3/c1-12(19-21-18(25)14-7-4-3-5-8-14)17-13(2)23(22-20-17)15-9-6-10-16(11-15)24(26)27/h3-11H,1-2H3,(H,21,25)/b19-12+ |
InChI Key |
IIPNWUAPALGKKV-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])/C(=N/NC(=O)C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=NNC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


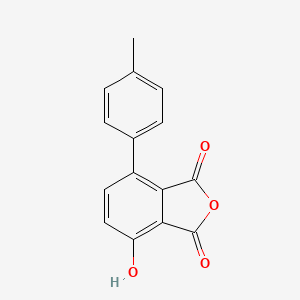
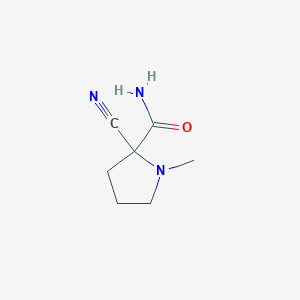
![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)

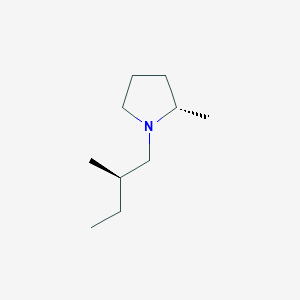
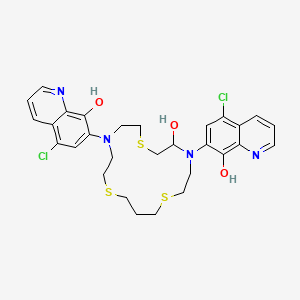
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
